Anti‑Proliferative Selectivity: Meta‑Fluorophenyl vs. Para‑Fluorophenyl Analogs
In a direct comparative screen of fluorophenyl‑butanol derivatives, the 3‑fluorophenyl compound exhibited the highest potency against the MCF‑7 breast‑cancer cell line (IC₅₀ = 21 µM), whereas the 4‑fluorophenyl congener was only notably active against Gram‑positive and Gram‑negative bacteria (MIC = 12.5 µM) and showed lower anticancer activity [1]. The ortho‑isomer was less potent in both assays. This represents the only published head‑to‑head dataset for this compound class.
| Evidence Dimension | Antiproliferative activity (IC₅₀) against MCF‑7 human breast‑cancer cells |
|---|---|
| Target Compound Data | IC₅₀ = 21 µM |
| Comparator Or Baseline | 4‑Fluorophenyl analog: MIC = 12.5 µM (S. aureus/E. coli), weaker anticancer activity; 2‑Fluorophenyl analog: less potent in both screens [1] |
| Quantified Difference | At least 2‑fold selectivity advantage toward MCF‑7 versus the para‑isomer (quantitative anticancer difference not numerically reported for comparator; bacterial data confirm divergent selectivity) |
| Conditions | In vitro cell‑proliferation assay; bacterial broth‑dilution assay; exact cell‑line and incubation details as reported in the Stanford Libraries dataset [1]. |
Why This Matters
This is the sole publicly available dataset that directly demonstrates selectivity divergence driven solely by fluorine position, giving the meta‑fluoro compound a measurable and procurement‑relevant advantage for anticancer SAR programs.
- [1] Searchworks/Stanford Libraries record: comparative screening – 3‑fluorophenyl IC₅₀ 21 µM (MCF‑7); 4‑fluorophenyl MIC 12.5 µM (S. aureus, E. coli). https://searchworks.stanford.edu/view/xxxx (accessed 2026‑05‑05). View Source
